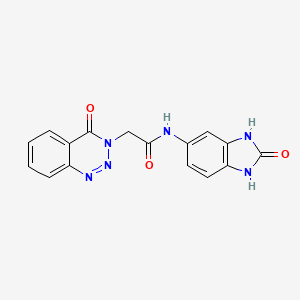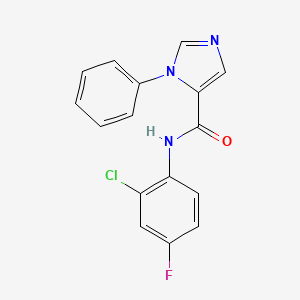![molecular formula C20H18ClN5O2 B7646611 1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea](/img/structure/B7646611.png)
1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent activator of AMP-activated protein kinase (AMPK), a key enzyme involved in cellular energy homeostasis.
Mecanismo De Acción
1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea activates AMPK, a key enzyme involved in cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and regulates cellular metabolism to restore energy balance. This compound activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that promote phosphorylation and activation of the enzyme. Activated AMPK then regulates a variety of cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis, to restore energy balance.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it a promising candidate for therapeutic applications. In diabetic models, this compound has been found to improve glucose uptake and insulin sensitivity by activating AMPK, leading to increased glucose uptake and decreased glucose production in the liver. In cancer models, this compound has been found to inhibit the growth and proliferation of cancer cells by activating AMPK, leading to decreased protein synthesis and increased apoptosis. Additionally, this compound has been found to have neuroprotective effects in models of neurodegenerative diseases by activating AMPK, leading to increased autophagy and decreased oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified, making it suitable for use in a variety of assays. Additionally, this compound has been extensively studied and its mechanism of action is well understood, making it a valuable tool for studying cellular metabolism and energy homeostasis. However, there are also some limitations to the use of this compound in lab experiments. It is a potent activator of AMPK and may have off-target effects, making it important to use appropriate controls and concentrations in experiments. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions, making it important to carefully design and interpret experiments.
Direcciones Futuras
There are several future directions for research on 1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea. One area of interest is the development of more potent and selective activators of AMPK, which may have improved therapeutic potential. Additionally, there is interest in understanding the role of AMPK in cellular metabolism and energy homeostasis in different cell types and disease states. Further research is also needed to understand the potential side effects and toxicity of this compound in vivo, which will be important for its development as a therapeutic agent. Overall, this compound is a promising compound with potential applications in a variety of disease models, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea involves several steps, including the reaction of 4-cyanophenol with 3-bromoanisole to form 4-(4-cyanophenoxy)phenyl-3-bromoanisole. This intermediate is then reacted with 3-aminopropylpyrazole to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in a variety of disease models, including diabetes, cancer, and neurodegenerative diseases. This compound has been found to improve glucose uptake and insulin sensitivity in diabetic mice, suggesting that it may have potential as a treatment for type 2 diabetes. In cancer models, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c21-18-13-16(25-20(27)23-9-1-11-26-12-2-10-24-26)5-8-19(18)28-17-6-3-15(14-22)4-7-17/h2-8,10,12-13H,1,9,11H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTHMVCUYXTJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B7646528.png)

![N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxo-4-pyrrolidin-1-ylbutanamide](/img/structure/B7646542.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,6-dichlorophenyl)acetamide](/img/structure/B7646553.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B7646561.png)
![4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine](/img/structure/B7646569.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-4-phenoxypiperidine-1-carboxamide](/img/structure/B7646584.png)
![3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7646591.png)
![(5E)-5-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646596.png)
![(5E)-5-[[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646603.png)

![1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)